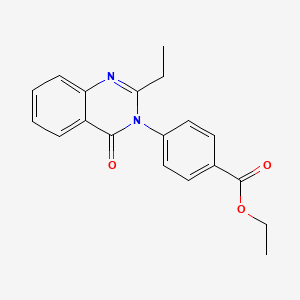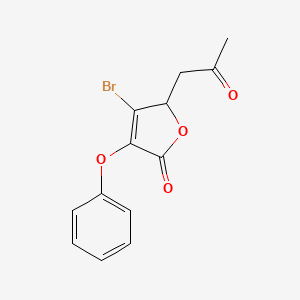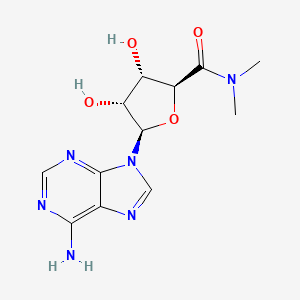
Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate is a chemical compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core attached to a benzoate ester group, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
The synthesis of Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and esterification reactions. One common method involves the reaction of 2-aminobenzoic acid with ethyl 2-oxoacetate in the presence of a suitable catalyst to form the quinazolinone core. This intermediate is then reacted with ethyl 4-bromobenzoate under basic conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and bases like sodium hydroxide .
Aplicaciones Científicas De Investigación
Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives, which are valuable in medicinal chemistry.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in microbial and cancer cells.
Medicine: Research has shown that quinazolinone derivatives, including this compound, exhibit anti-inflammatory, analgesic, and antipyretic properties, making them potential candidates for drug development.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, the compound can interact with DNA and RNA, interfering with the replication and transcription processes in microbial and cancer cells .
Comparación Con Compuestos Similares
Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate can be compared with other quinazolinone derivatives, such as:
Ethyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate: Similar in structure but with a methyl group instead of an ethyl group, leading to different biological activities.
4-Hydroxyquinazolin-2-one: Lacks the ester group, resulting in different chemical reactivity and applications.
2-Hydroxyquinoline: A related compound with a hydroxyl group at the 2-position, exhibiting different pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
68100-68-5 |
|---|---|
Fórmula molecular |
C19H18N2O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate |
InChI |
InChI=1S/C19H18N2O3/c1-3-17-20-16-8-6-5-7-15(16)18(22)21(17)14-11-9-13(10-12-14)19(23)24-4-2/h5-12H,3-4H2,1-2H3 |
Clave InChI |
OUTRQKYKDWRGEN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)OCC |
Solubilidad |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14157853.png)


![ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate](/img/structure/B14157864.png)
![2-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14157865.png)

![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)



![[(1S,2S)-2-butylcyclopropyl]boronic acid](/img/structure/B14157912.png)

![N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide](/img/structure/B14157928.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14157930.png)
